2-Fluoro-4-(trifluoromethylthio)aniline
Overview
Description
2-Fluoro-4-(trifluoromethylthio)aniline is a derivative of aniline . It is a clear colorless to yellow liquid .
Molecular Structure Analysis
The molecular formula of this compound is C7H5F4NS . Unfortunately, the specific molecular structure analysis is not available in the retrieved resources.Physical and Chemical Properties Analysis
This compound has a predicted boiling point of 167.4±40.0 °C and a predicted density of 1.45±0.1 g/cm3 . It is a liquid in form and is colorless .Scientific Research Applications
1. Nonlinear Optical Materials
2-Fluoro-4-(trifluoromethylthio)aniline derivatives have been studied for their potential applications in nonlinear optical (NLO) materials. These compounds exhibit interesting vibrational properties and the effects of substituent positions on their vibrational spectra have been explored, providing insights into their potential utility in NLO applications (Revathi et al., 2017).
2. Electrophilic Reagents in Drug Discovery
Trifluoromethylthiolated compounds, to which this compound belongs, play a significant role in pharmaceutical sciences. These compounds exhibit high lipophilicity and strong electron-withdrawing properties, enhancing a drug molecule's cell-membrane permeability and chemical stability. The development of new electrophilic trifluoromethylthiolating reagents has facilitated the installation of trifluoromethylthio groups in drug molecules (Shao et al., 2015).
3. Electrochemical Behavior and Polymerization
The electrochemical behavior and polymerization of fluoro-substituted anilines, including compounds related to this compound, have been investigated. These studies have revealed that such compounds can yield soluble polymers with interesting properties, suggesting potential applications in material sciences (Cihaner & Önal, 2002).
4. Direct ortho-C-H Imidation in Organic Synthesis
In organic synthesis, 2-Fluoro-5-(trifluoromethyl)aniline, a close relative of this compound, has been used as a transient directing group in Ru(II)-catalyzed intermolecular direct ortho-C-H imidation of benzaldehydes. This process is crucial for the synthesis of complex molecules like quinazoline and fused isoindolinone scaffolds (Wu et al., 2021).
Safety and Hazards
2-Fluoro-4-(trifluoromethylthio)aniline is harmful if swallowed, toxic in contact with skin, and causes skin irritation . It is also harmful if inhaled and causes serious eye irritation . Safety precautions include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Mechanism of Action
Target of Action
It’s known that the compound is used as a synthesis intermediate for heterocycle derivatives, triarylmethanes, and phenylacetamides , which suggests that its targets could be related to these compounds.
Mode of Action
The ortho-substituted fluorine in 2-Fluoro-4-(trifluoromethylthio)aniline can perform nucleophilic aromatic substitution . This makes it an excellent precursor for bicyclic heterocycles, such as quinoxalines and quinoline, as well as tricyclic heterocycles such as benzoimidazotriazines, phenazines, and phenoxazines .
Biochemical Pathways
Given its role as a precursor for various heterocycles , it’s likely that it influences the biochemical pathways associated with these compounds.
Pharmacokinetics
Its molecular weight of 17911 g/mol suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol generally have better absorption and distribution in the body.
Result of Action
It’s known that the compound can be used as a building block for ocfentanil derivatives, which are used as analgesics . This suggests that it may have some role in pain modulation.
Properties
IUPAC Name |
2-fluoro-4-(trifluoromethylsulfanyl)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F4NS/c8-5-3-4(1-2-6(5)12)13-7(9,10)11/h1-3H,12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQRDYVNFVFUES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1SC(F)(F)F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F4NS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
596850-17-8 | |
Record name | 2-fluoro-4-[(trifluoromethyl)sulfanyl]aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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